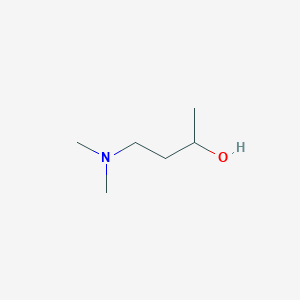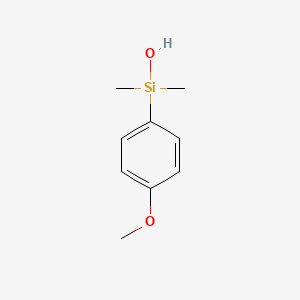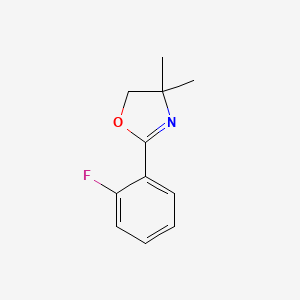
(Iodomethyl)triphenylphosphonium iodide
概述
描述
(Iodomethyl)triphenylphosphonium iodide is a chemical compound with the molecular formula C19H17I2P. It is a white to off-white solid that is commonly used in organic synthesis. This compound is known for its role as a Wittig reagent, which is used in the formation of alkenes from aldehydes and ketones .
作用机制
Target of Action
(Iodomethyl)triphenylphosphonium iodide is primarily used as a reactant or reagent in the synthesis of various compounds . Its primary targets are the molecules it interacts with during these reactions.
Mode of Action
The compound this compound interacts with its targets through a series of chemical reactions. It is used in the synthesis of phosphacyclic compounds via oxidative dimerizations, enamides via cross-coupling, and terminal alkynes via dehydrohalogenation of aldehydes . It also acts as an olefination agent in the Lewis acid catalysis of electrocyclization of trienes .
Biochemical Pathways
This compound affects various biochemical pathways. It plays a role in the synthesis of phosphacyclic compounds, enamides, and terminal alkynes . These compounds can have downstream effects on other biochemical pathways, depending on their specific roles and interactions within the biological system.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is used in. For example, in the synthesis of phosphacyclic compounds, it contributes to the formation of a new phosphorus-containing ring structure .
生化分析
Biochemical Properties
(Iodomethyl)triphenylphosphonium iodide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is used as a reactant or reagent for the synthesis of phosphacyclic compounds via oxidative dimerizations, enamides via cross-coupling, and cyclopeptide alkaloids for use as antibacterial or cytotoxic agents . The nature of these interactions often involves the formation of phosphonium salts, which can facilitate various chemical transformations.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of terminal alkynes via dehydrohalogenation of aldehydes, which can impact cellular metabolic pathways . Additionally, its role in the Lewis acid catalysis of electrocyclization of trienes suggests its potential impact on gene expression and cell signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an olefination agent in the Lewis acid catalysis of electrocyclization of trienes, which involves the formation of phosphonium salts that can inhibit or activate specific enzymes . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s versatility in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas (nitrogen or argon) at temperatures between 2–8 °C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial or cytotoxic properties. At higher doses, it can cause toxic or adverse effects. The threshold effects observed in these studies indicate the importance of dosage optimization to minimize toxicity while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into various metabolites. For example, it is used in the synthesis of phosphacyclic compounds and enamides, which are part of complex metabolic networks . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to form phosphonium salts facilitates its transport across cellular membranes, ensuring its effective distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
(Iodomethyl)triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with iodomethane. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like toluene at room temperature, and the product is obtained after several hours of stirring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where precise control of temperature and reaction time is maintained .
化学反应分析
Types of Reactions
(Iodomethyl)triphenylphosphonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Wittig reactions, the major product is an alkene .
科学研究应用
(Iodomethyl)triphenylphosphonium iodide has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of an iodomethyl group.
(Bromomethyl)triphenylphosphonium bromide: Contains a bromomethyl group instead of an iodomethyl group.
(Chloromethyl)triphenylphosphonium chloride: Contains a chloromethyl group instead of an iodomethyl group.
Uniqueness
(Iodomethyl)triphenylphosphonium iodide is unique due to its specific reactivity in Wittig reactions, where the iodomethyl group provides distinct reactivity compared to other halomethyl groups. This makes it particularly useful in the synthesis of certain alkenes that may not be easily accessible using other reagents .
属性
IUPAC Name |
iodomethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMMSRRNOXQMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17I2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450291 | |
| Record name | Iodomethyl-triphenyl-phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3020-28-8 | |
| Record name | 3020-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodomethyl-triphenyl-phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (IODOMETHYL)TRIPHENYLPHOSPHONIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (iodomethyl)triphenylphosphonium iodide facilitate the methylenation of aldehydes?
A1: this compound acts as a Wittig reagent, enabling the conversion of aldehydes to terminal alkenes (methylenation). [] The mechanism involves the formation of a phosphorus ylide in situ, which then reacts with the aldehyde. This reaction proceeds through a four-membered ring intermediate, eventually leading to the formation of the alkene and triphenylphosphine oxide as a byproduct.
Q2: Can you elaborate on the reaction conditions and yields observed in the study using this compound for methylenation?
A2: One study highlighted the use of this compound with dibutyl telluride to mediate the methylenation of aldehydes. [] This reaction was carried out in tetrahydrofuran (THF) at 80 °C. The presence of dibutyl telluride was noted as essential for the reaction to proceed effectively. Importantly, this method achieved good yields of the methylenation products under neutral conditions, which is a significant advantage for substrates sensitive to acidic or basic conditions. []
Q3: Are there any alternative methods for aldehyde methylenation compared to using this compound?
A3: While this compound is a viable reagent for methylenation, researchers have explored other methods. One study investigated the use of [(ethoxycarbonyl)iodomethyl]triphenylphosphonium iodide for this purpose. [] This alternative reagent may offer advantages in certain synthetic scenarios, prompting further investigation into its reactivity and applications. Comparing the effectiveness and limitations of different reagents allows chemists to choose the optimal route for specific synthetic targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)








